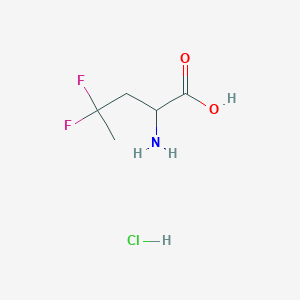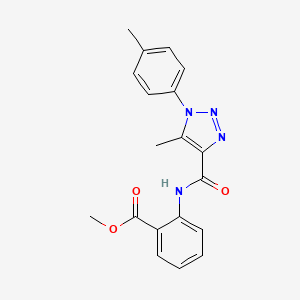
methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing a 1,2,3-triazole moiety have been synthesized from the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts .Molecular Structure Analysis
The molecular structure of “methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate” is complex due to the presence of multiple functional groups. The triazole ring is a key structural feature, and the positions of the methyl and p-tolyl groups on this ring can significantly influence the compound’s properties .科学的研究の応用
Synthesis and Derivative Formation
The compound is utilized in the synthesis of various derivatives through chemical reactions that highlight its versatility in organic chemistry. Abdelriheem et al. (2017) demonstrate its role in synthesizing new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety. These processes involve reactions with thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to yield a diverse set of derivatives, showcasing the compound's utility as a precursor in synthetic chemistry (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Corrosion Inhibition
Another significant application is in the field of materials science, particularly as a corrosion inhibitor for metals. Elazhary et al. (2019) found that derivatives of methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, specifically Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) and Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA), are effective corrosion inhibitors for mild steel in sulfuric acid solutions. Their investigation via weight loss measurements, electrochemical impedance spectroscopy (EIS), and other techniques highlights the compound's role in enhancing material longevity (Elazhary et al., 2019).
将来の方向性
The future directions for research on “methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate” could include further exploration of its synthesis, properties, and potential applications. Given the interest in triazole-containing compounds in pharmaceutical research , this compound could be a candidate for further study.
作用機序
Target of Action
The compound, also known as “methyl 2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate”, is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The benzylic position of the compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can be either SN1 or SN2, depending on the classification of the alkyl halide portion of the molecule and the solvent used .
Biochemical Pathways
The compound affects various biochemical pathways. As a purine analogue, it can interfere with purine biochemical reactions . It can also participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s solubility, stability, and reactivity, which can influence its bioavailability, can be inferred from its chemical structure and the nature of its chemical reactions .
Result of Action
The compound’s action results in changes at the molecular and cellular levels. As a purine analogue, it can disrupt purine biochemical reactions, potentially inhibiting the growth of trypanosomes . Its reactions at the benzylic position can lead to the formation of new compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the presence of other chemicals, the pH of the environment, temperature, and the presence of light. For example, the compound’s reactions at the benzylic position can be influenced by the type of solvent used .
特性
IUPAC Name |
methyl 2-[[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-8-10-14(11-9-12)23-13(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19(25)26-3/h4-11H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCOPMDJVPVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)
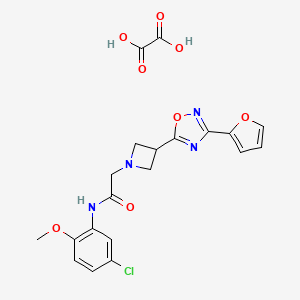
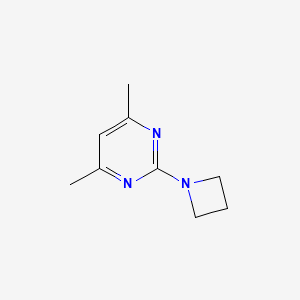
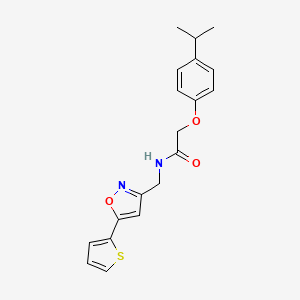
![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)
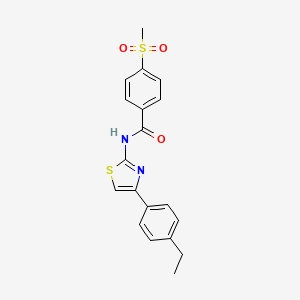

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)
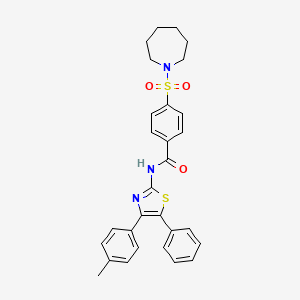
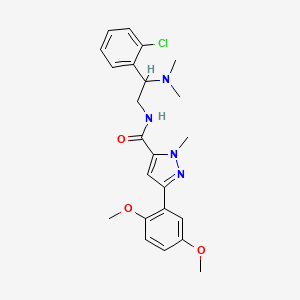
![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)
